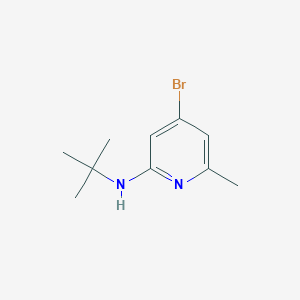

4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine

Description

4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the nitrogen atom, and a methyl group at the 6th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Propriétés

IUPAC Name |

4-bromo-N-tert-butyl-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-7-5-8(11)6-9(12-7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLGPBSJLXREIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chloropyridine and tert-butylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-N-(tert-butyl)-6-methylpyridin-2-amine serves as a crucial intermediate in the synthesis of complex organic molecules and heterocycles. Its reactivity allows for various substitution reactions that can lead to the formation of more intricate compounds. For instance, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by different nucleophiles, resulting in a range of substituted pyridine derivatives.

Formation of N-Oxides and Reduced Derivatives

In addition to substitution reactions, this compound can be oxidized to form N-oxides or reduced to yield various reduced pyridine derivatives. These transformations are valuable for developing new chemical entities with specific properties.

Biological Research

Antimicrobial Properties

Recent studies have investigated the antimicrobial activities of 4-Bromo-N-(tert-butyl)-6-methylpyridin-2-amine against various pathogens. Its structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further exploration in drug development targeting infectious diseases .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that derivatives of pyridine compounds often exhibit cytotoxic effects on cancer cell lines. This compound's unique structure may enhance its interaction with biological targets involved in cancer proliferation, suggesting its potential as a lead compound in anticancer drug discovery .

Medicinal Applications

Lead Compound in Drug Development

Due to its promising biological activities, 4-Bromo-N-(tert-butyl)-6-methylpyridin-2-amine is being investigated as a lead compound for new pharmaceuticals. Its ability to interact with specific molecular targets makes it suitable for further modification to enhance efficacy and selectivity against particular diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific reactivity profiles. Its role as an intermediate facilitates the synthesis of various agrochemicals and materials used in different applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate in synthesis | Used for creating complex organic molecules and heterocycles |

| Biology | Antimicrobial activity | Investigated against various pathogens |

| Medicine | Drug development | Explored as a lead compound for anticancer drugs |

| Industry | Production of specialty chemicals | Utilized in synthesizing agrochemicals and other materials |

Case Studies

- Antimicrobial Activity Study : A study demonstrated that 4-Bromo-N-(tert-butyl)-6-methylpyridin-2-amine exhibited significant inhibition against certain bacterial strains, indicating its potential use in developing new antimicrobial agents .

- Cytotoxicity Assay on Cancer Cell Lines : In vitro assays showed that this compound effectively reduced cell viability in several cancer cell lines, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-n-(tert-butyl)benzamide

- 4-Bromo-n-(tert-butyl)-3-methylbenzamide

- 4-Bromo-n-(tert-butyl)-2-chloropyridine

Uniqueness

4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Activité Biologique

4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine is a substituted pyridine compound notable for its unique structural features, including a bromine atom at the 4-position, a tert-butyl group at the nitrogen, and a methyl group at the 6-position of the pyridine ring. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. The compound has been investigated for its potential role as an inhibitor of bromodomain-containing proteins, particularly BRD4, which is implicated in cancer and inflammation .

In Vitro and In Vivo Studies

Research indicates that 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine exhibits promising anti-inflammatory and anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by disrupting protein-protein interactions critical for tumor growth. Additionally, it has been found to reduce cytokine production in models of acute inflammation, suggesting its potential therapeutic application in inflammatory diseases .

Comparative Activity

In comparison to similar compounds, 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine demonstrates unique activity profiles due to its specific substitution pattern. This uniqueness may enhance its efficacy against certain biological targets while minimizing off-target effects observed with other brominated pyridine derivatives .

Study 1: Anticancer Activity

A study focused on the effects of 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine on breast cancer cell lines demonstrated significant inhibition of cell growth. The compound was administered in varying concentrations, revealing a dose-dependent response. The mechanism involved downregulation of MYC transcriptional activity, which is crucial for cancer cell survival .

Study 2: Anti-inflammatory Effects

In an animal model of lipopolysaccharide (LPS)-induced inflammation, treatment with 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This study highlights the compound's potential as an anti-inflammatory agent suitable for further development in therapeutic settings .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme inhibition | Modulation of bromodomain activity |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine | High | Moderate |

| 4-Bromo-n-(tert-butyl)benzamide | Moderate | Low |

| 4-Bromo-n-(tert-butyl)-3-methylbenzamide | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.